![molecular formula C8H5ClFNO B15061551 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is a chemical compound with the molecular formula C8H5ClFNO. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in the presence of ethanol. The reaction mixture is heated to reflux, and the product is isolated through extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions with nitrile oxides and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) or ruthenium(II) salts.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is primarily based on its ability to interact with biological targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)isoxazole: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
6-Fluoroisoxazole: Lacks the chloromethyl group, affecting its ability to form covalent bonds with biomolecules.
Uniqueness
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is unique due to the presence of both the chloromethyl and fluorine substituents. This combination enhances its reactivity and potential for forming stable conjugates with biological targets, making it a valuable compound in medicinal chemistry and chemical biology .
Propriétés
Formule moléculaire |
C8H5ClFNO |
|---|---|
Poids moléculaire |
185.58 g/mol |
Nom IUPAC |
3-(chloromethyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 |
Clé InChI |
XSTIYYHJHIQOKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)ON=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


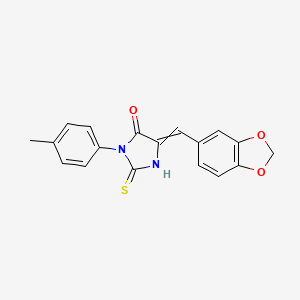
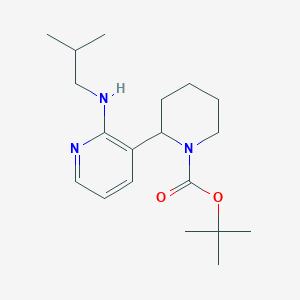
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
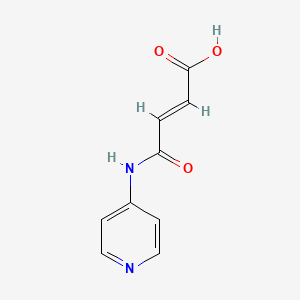

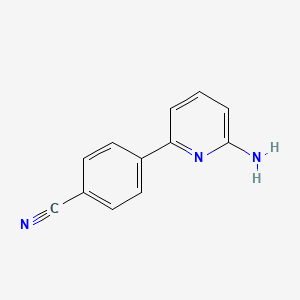
![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
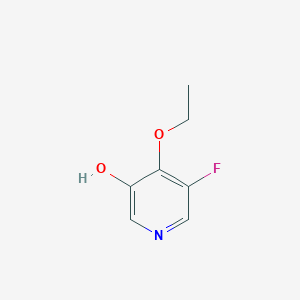

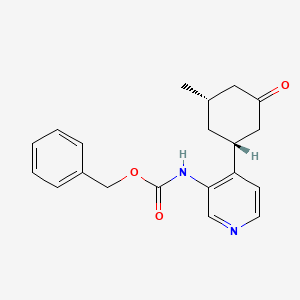

![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)

